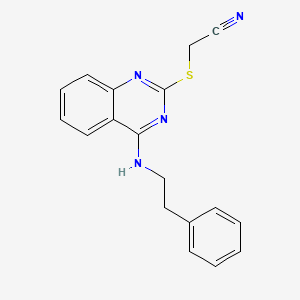![molecular formula C30H31N5O6S B2535513 2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate CAS No. 1351598-23-6](/img/structure/B2535513.png)
2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate is a useful research compound. Its molecular formula is C30H31N5O6S and its molecular weight is 589.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound , have been extensively studied for their corrosion inhibition properties. For instance, certain synthesized benzimidazole derivatives have shown significant inhibitive action on the corrosion of N80 steel in hydrochloric acid solutions. Techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have been utilized to study these properties. The inhibition efficiency of these inhibitors increases with the concentration and decreases with temperature increases. Moreover, the studies have shown that these inhibitors are mixed type in nature, emphasizing their versatility and potential in corrosion protection applications (Yadav et al., 2016).
Antimicrobial Activity
Certain derivatives of benzimidazole, structurally similar to the compound , have been synthesized and tested for their antibacterial activity. A study exploring the synthesis and antibacterial activity of new 1,3,4-thiadiazoles and 1,2,4-triazoles derived from benzimidazole compounds revealed moderate activity against gram-positive and gram-negative bacterial strains. This points towards a potential application of such compounds in developing new antimicrobial agents (Darekar et al., 2020).
Anti-inflammatory Activity
Compounds structurally related to benzimidazole derivatives have shown promising results in their anti-inflammatory activity. A study synthesizing novel compounds involving piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showed significant anti-arrhythmic activity. This suggests the potential of such compounds in the development of new anti-inflammatory drugs (Abdel‐Aziz et al., 2009).
Anticancer Activity
Benzimidazole derivatives have also been identified for their potential in cancer treatment. Docking studies on synthesized chromeno[4,3-b]pyridine derivatives have indicated high activity towards breast cancer cell lines. The molecular docking studies suggest that certain moieties are essential for good interaction, indicating the importance of these compounds in developing anticancer agents (Abd El Ghani et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, which suggests that they may have favorable adme properties .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The diverse biological activities of thiazole derivatives suggest that they may be influenced by various environmental factors .
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-3-oxo-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]butanenitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2S.C2H2O4/c1-20-19-36-28(30-20)23(15-29)26(34)17-32-13-11-21(12-14-32)16-33-25-10-6-5-9-24(25)31-27(33)18-35-22-7-3-2-4-8-22;3-1(4)2(5)6/h2-10,19,21,23H,11-14,16-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQNOAWOZTAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C#N)C(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)
![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)


![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)

